1-Chloro-4-(2-isothiocyanatoethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-isothiocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJYUJULSZFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170081 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17608-10-5 | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenethyl) isothicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenethyl)isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity and Molecular Mechanisms of Action
Investigation of Bioactive Profiles
The unique chemical structure of 1-Chloro-4-(2-isothiocyanatoethyl)benzene, featuring a chlorinated benzene (B151609) ring and an isothiocyanate group connected by an ethyl bridge, suggests a potential for a range of biological interactions. Research into its bioactive profiles has explored its efficacy in several key therapeutic areas.
Antimicrobial Efficacy and Spectrum of Activity
While the broader class of isothiocyanates is known for antimicrobial properties, specific data on the antimicrobial efficacy and spectrum of activity for this compound is not extensively detailed in the currently available scientific literature. Generally, isothiocyanates exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes. Aromatic isothiocyanates, in particular, are thought to possess enhanced antimicrobial activity due to their ability to penetrate bacterial membranes mdpi.com. Further research is required to specifically characterize the antimicrobial profile of this compound against a range of human pathogens.
Anticancer Potential and Antitumorigenesis Studies
The anticancer potential of isothiocyanates is a significant area of study. Research on compounds structurally related to this compound, such as Benzene, (2-isothiocyanatoethyl)-, has indicated potential anticancer properties. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve the modulation of signaling pathways critical for cancer cell survival and proliferation. However, specific antitumorigenesis studies and detailed data on the efficacy of this compound against various cancer cell lines are not yet widely published.
Anti-inflammatory Response Modulation
Isothiocyanates have been shown to modulate inflammatory responses, primarily through the inhibition of key inflammatory mediators. For instance, compounds like sulforaphane (B1684495) have demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) mdpi.com. The anti-inflammatory potential of this compound is an area that warrants further investigation to understand its specific effects on inflammatory pathways and its potential as an anti-inflammatory agent.
Enzyme Inhibition and Modulation (e.g., Carbonic Anhydrase, Choline Conversion)
The ability of isothiocyanates to interact with and modulate the activity of various enzymes is a key aspect of their biological function. While there is no specific data available on the inhibition of carbonic anhydrase or choline conversion by this compound, the general reactivity of the isothiocyanate group suggests potential interactions with enzyme active sites. Further enzymatic assays are necessary to determine its specific inhibitory profile and potency against these and other enzymes.
Elucidation of Molecular Mechanisms
Understanding the molecular mechanisms of action is crucial for the development of therapeutic agents. For this compound, the primary mechanism is believed to involve covalent interactions with biological macromolecules.
Covalent Interactions with Biological Macromolecules
The electrophilic nature of the isothiocyanate group enables it to form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues and the amino groups of lysine residues nih.govnih.gov. This covalent modification can alter the structure and function of the target proteins, thereby modulating cellular processes nih.govnih.gov. This mechanism is thought to be central to the biological activities of isothiocyanates, including their anticancer and anti-inflammatory effects nih.gov. The specific protein targets of this compound and the functional consequences of these covalent interactions are important areas for future research.
Activation of Cellular Defense Pathways (e.g., Nrf2 Pathway)
Isothiocyanates are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govmdpi.com The activation of this pathway is a key mechanism behind the cytoprotective effects of many isothiocyanates. youtube.comnih.gov
The canonical mechanism of Nrf2 activation by isothiocyanates involves their interaction with Keap1 (Kelch-like ECH-associated protein 1), a repressor protein that sequesters Nrf2 in the cytoplasm and facilitates its degradation under basal conditions. Isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1. nih.gov This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. nih.gov Consequently, newly synthesized Nrf2 is able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. nih.gov
Table 1: Key Genes Upregulated by Nrf2 Activation by Isothiocyanates
| Gene | Function | Associated Isothiocyanate(s) |
|---|---|---|
| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. | Benzyl (B1604629) isothiocyanate, Phenethyl isothiocyanate rsc.orgbohrium.com |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species. | Benzyl isothiocyanate, Sulforaphane mdpi.comrsc.org |
| Glutamate-cysteine ligase (GCL) | The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. | Sulforaphane mdpi.com |
This table is generated based on data from studies on the specified isothiocyanates and is intended to be illustrative of the potential effects of this compound.
Inhibition of Pro-inflammatory Signaling Cascades (e.g., NF-κB Pathway)
Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Several isothiocyanates have demonstrated the ability to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. uees.edu.ec
The primary mechanism by which isothiocyanates inhibit NF-κB activation involves the prevention of the degradation of IκBα (inhibitor of NF-κB alpha). In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Isothiocyanates can interfere with this process at multiple levels. For instance, benzyl isothiocyanate (BITC) has been shown to inhibit the phosphorylation and degradation of IκBα, thus preventing NF-κB nuclear translocation. mdpi.commerckmillipore.com Phenethyl isothiocyanate (PEITC) has also been found to suppress NF-κB activation, potentially through the inhibition of IKK. nih.govnih.gov
Table 2: Pro-inflammatory Mediators Downregulated by Isothiocyanate-Mediated NF-κB Inhibition
| Mediator | Function | Associated Isothiocyanate(s) |
|---|---|---|
| Interleukin-1β (IL-1β) | A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses. | Benzyl isothiocyanate mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | A key cytokine in systemic inflammation. | Benzyl isothiocyanate rsc.org |
| Cyclooxygenase-2 (COX-2) | An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. | Phenethyl isothiocyanate nih.gov |
This table is based on research conducted on the indicated isothiocyanates and serves as a predictive model for the potential anti-inflammatory activities of this compound.
Modulation of Carcinogen Metabolism
Isothiocyanates are known to modulate the activity of enzymes involved in the metabolism of carcinogens, a key mechanism in their chemopreventive effects. umn.edu This modulation typically involves the inhibition of Phase I enzymes and the induction of Phase II enzymes. nih.gov
Phase I enzymes, such as cytochrome P450s (CYPs), are often responsible for the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. mdpi.com Aromatic isothiocyanates like PEITC have been shown to inhibit the activity of specific CYP enzymes, thereby reducing the formation of DNA-damaging metabolites from environmental and dietary carcinogens. tandfonline.comaacrjournals.org
Conversely, isothiocyanates induce Phase II detoxification enzymes, which play a crucial role in neutralizing and eliminating carcinogens and other xenobiotics. tandfonline.com As discussed in section 3.2.2, this induction is largely mediated through the activation of the Nrf2 pathway. By enhancing the expression of enzymes like glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), isothiocyanates facilitate the conjugation and subsequent excretion of carcinogens. frontiersin.org
Table 3: Effects of Isothiocyanates on Carcinogen Metabolizing Enzymes
| Enzyme Family | General Function | Effect of Isothiocyanates | Example Isothiocyanate(s) |
|---|---|---|---|
| Cytochrome P450s (Phase I) | Bioactivation of pro-carcinogens | Inhibition | Phenethyl isothiocyanate tandfonline.com |
| Glutathione S-transferases (Phase II) | Detoxification via glutathione conjugation | Induction | Phenethyl isothiocyanate tandfonline.com |
| UDP-glucuronosyltransferases (Phase II) | Detoxification via glucuronidation | Induction | Phenethyl isothiocyanate tandfonline.com |
The information in this table is derived from studies on various isothiocyanates and is presented to suggest the potential role of this compound in modulating carcinogen metabolism.
Receptor Binding and Signaling Pathway Interventions
While the primary mechanisms of action for many isothiocyanates involve covalent modification of intracellular targets, there is emerging evidence for their interaction with specific cell surface receptors and modulation of various signaling pathways.
For example, allyl isothiocyanate (AITC) has been shown to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in sensory perception, including pain and inflammation. bris.ac.uk Although structurally different from this compound, this highlights the potential for isothiocyanates to interact with ion channels.
Furthermore, isothiocyanates can intervene in critical signaling pathways beyond Nrf2 and NF-κB. For instance, PEITC has been reported to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation. nih.gov PEITC has also been shown to activate leptin signaling, which is involved in the regulation of appetite and energy balance. nih.gov
The ability of isothiocyanates to induce apoptosis in cancer cells is another critical aspect of their biological activity. This is often mediated through the modulation of apoptosis-related signaling pathways, including the activation of caspases and alterations in the expression of Bcl-2 family proteins. mdpi.comfrontiersin.orgresearchgate.net
Table 4: Examples of Receptor and Signaling Pathway Interventions by Isothiocyanates
| Receptor/Pathway | Biological Role | Effect of Isothiocyanate | Example Isothiocyanate(s) |
|---|---|---|---|
| TRPA1/TRPV1 | Sensory perception (pain, inflammation) | Activation | Allyl isothiocyanate bris.ac.uk |
| PI3K/Akt Pathway | Cell survival and proliferation | Inhibition | Phenethyl isothiocyanate nih.gov |
| Leptin Signaling | Regulation of appetite and energy balance | Activation | Phenethyl isothiocyanate nih.gov |
This table summarizes findings from studies on the specified isothiocyanates to provide a framework for understanding the potential receptor and signaling pathway interactions of this compound.
Structure Activity Relationship Sar Studies and Molecular Design
SAR Principles for Isothiocyanate-Containing Compounds
The aryl group attached to the isothiocyanate function plays a significant role in modulating bioactivity. In the case of 1-Chloro-4-(2-isothiocyanatoethyl)benzene, this is a 4-chlorophenyl group. The nature and position of substituents on the phenyl ring can influence properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect target interaction and bioavailability.
Research on a series of aromatic isothiocyanates has shed light on the impact of phenyl substitution on antimicrobial activity. A study comparing the activity of various para-substituted phenyl isothiocyanates against the plant pathogenic fungus Rhizoctonia solani and bacterium Erwinia carotovora demonstrated that electronic effects are a critical factor. researchgate.net The p-chlorophenyl isothiocyanate showed potent inhibitory activity, which was greater than that of phenyl, p-fluorophenyl, p-methylphenyl, and p-ethylphenyl isothiocyanates against the fungus. researchgate.net Its antibacterial activity was also notable, surpassed only by the p-nitrophenyl analogue. researchgate.net This suggests that electron-withdrawing groups, such as chlorine and nitro groups, at the para position of the phenyl ring can enhance the bioactivity of these compounds. The increased electrophilicity of the isothiocyanate carbon atom, facilitated by the electron-withdrawing substituent, likely contributes to this enhanced effect.
Table 1: Comparative Antimicrobial Activity of para-Substituted Phenyl Isothiocyanates
| Substituent (at para-position) | Antifungicidal Activity Order Rank | Antibacterial Activity Order Rank |
| -NO₂ | 1 | 1 |
| -Cl | 3 | 2 |
| -OCH₃ | 2 | 7 |
| -CH₃ | 4 | 3 |
| -C₂H₅ | 5 | 4 |
| -H (Phenyl) | 6 | 6 |
| -F | 7 | 5 |
| Source: Based on findings from a study on aromatic isothiocyanates. researchgate.net |
The linker connecting the aromatic ring to the isothiocyanate group is a critical determinant of potency. In this compound, this is an ethylene (B1197577) (-CH₂CH₂-) bridge. The length of this alkyl chain has been shown to have a profound effect on the biological activity of arylalkyl isothiocyanates.
Studies investigating the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)-induced lung tumorigenesis have demonstrated a clear relationship between alkyl chain length and inhibitory potency. nih.govpsu.edunih.gov A comparison of arylalkyl isothiocyanates revealed that increasing the chain length from zero carbons (phenyl) or one carbon (benzyl) to two (phenethyl) and three (phenylpropyl) or four (phenylbutyl) carbons leads to a dramatic increase in chemopreventive activity. nih.govpsu.edu For instance, phenethyl isothiocyanate (PEITC), the parent compound of this compound, caused a 64% reduction in lung tumor multiplicity in A/J mice, whereas benzyl (B1604629) isothiocyanate (BITC) had no significant effect. nih.govpsu.edu Further extension of the chain to phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) resulted in an even greater, 96% reduction in tumor multiplicity. nih.govpsu.edu These findings highlight a general trend where increasing the alkyl chain length enhances inhibitory activity, suggesting the ethylene linker in this compound is crucial for its potential bioactivity. nih.govpsu.edu
Table 2: Effect of Alkyl Linker Length on Inhibition of NNK-Induced Lung Neoplasia
| Compound | Linker Structure | Reduction in Tumor Multiplicity (%) |
| Benzyl isothiocyanate (BITC) | -CH₂- | No significant effect |
| Phenethyl isothiocyanate (PEITC) | -CH₂CH₂- | 64% |
| 3-Phenylpropyl isothiocyanate (PPITC) | -(CH₂)₃- | 96% |
| 4-Phenylbutyl isothiocyanate (PBITC) | -(CH₂)₄- | 96% |
| Source: Data from studies in A/J mice. nih.govpsu.edu |
The cornerstone of the biological activity of all isothiocyanates is the electrophilic nature of the central carbon atom in the -N=C=S moiety. This group readily reacts with nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues within cellular proteins. nih.gov This covalent binding, forming dithiocarbamate (B8719985) adducts, can alter the structure and function of target proteins, thereby triggering downstream cellular events. mdpi.com
The interaction with tubulin is a prime example of this mechanism. Isothiocyanates, including PEITC, have been shown to covalently bind to cysteine residues on tubulin, the protein subunit of microtubules. nih.gov This binding disrupts microtubule polymerization, which is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to mitotic arrest and can subsequently induce apoptosis (programmed cell death). nih.gov The relative potency of different ITCs to induce these effects often correlates with their ability to bind to tubulin. nih.gov Therefore, the reactivity of the isothiocyanate group in this compound is fundamental to its mechanism of action, initiating a cascade of events that culminates in its biological effects.
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate and predict the biological activity of compounds, complementing experimental SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable in the design and optimization of bioactive molecules like this compound.
QSAR modeling seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by quantifying structural features (descriptors) and relating them to a measured biological endpoint. For isothiocyanates, key descriptors often include physicochemical properties that govern their absorption, distribution, and target interaction.
A significant SAR study on arylalkyl and alkyl isothiocyanates concluded that their inhibitory potency against NNK-induced lung tumorigenesis is correlated with two main properties: the partition coefficient (log P) and the pseudo-first-order rate constant for their reaction with glutathione (B108866) (kobs). researchgate.net The partition coefficient is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The study found that both high lipophilicity and low reactivity (a slower rate of conjugation with glutathione) were important for potent inhibitory activity. researchgate.net This suggests that an optimal balance is required: the compound must be lipophilic enough to reach its target but not so reactive that it is immediately sequestered and detoxified by cellular nucleophiles like glutathione before it can exert its effect. These principles provide a structural basis for designing more effective chemopreventive agents and can be applied to predict the activity of compounds like this compound. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as an isothiocyanate, interacts with the binding site of a protein target at the atomic level.
Tubulin Interaction: Docking studies have been employed to understand the interaction between ITCs and tubulin. nih.gov The protein tubulin has several binding sites for various inhibitors, and ITCs are known to target cysteine residues. Molecular docking simulations can place ITCs into the binding pocket and predict key interactions. For example, analysis of the α/β tubulin heterodimer structure has identified Cys347 on α-tubulin as a potential target for modification by ITCs. nih.gov Docking poses can reveal potential hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, explaining the inhibitory effect on tubulin polymerization. nih.gov
Keap1 Interaction: Another critical target for ITCs is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant response pathway. nih.govunipd.it Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. ITCs can react with specific, highly reactive cysteine sensors in Keap1 (such as Cys151), leading to a conformational change that prevents Nrf2 degradation. nih.govunipd.it Freed Nrf2 can then translocate to the nucleus and activate the expression of antioxidant and detoxification genes. Molecular docking can model the interaction of PEITC and its analogues within the Keap1 binding pocket, highlighting the proximity of the isothiocyanate group to reactive cysteine residues and providing a structural rationale for the activation of this protective cellular pathway. nih.gov
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling serves as a crucial tool in the rational design of analogs of this compound. A pharmacophore model essentially maps the essential three-dimensional arrangement of chemical features necessary for biological activity. For isothiocyanate derivatives, these models are typically generated based on a set of active and inactive molecules. Key features often include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.
In the context of this compound, a hypothetical pharmacophore model would likely highlight the importance of:
The isothiocyanate (N=C=S) group as a key electrophilic center for covalent interaction with biological targets.
The aromatic ring for potential π-π stacking or hydrophobic interactions within a receptor binding pocket.
The chloro substituent for its electronic and steric influence on the benzene (B151609) ring, potentially contributing to binding affinity and metabolic stability.
The ethyl linker for providing the correct spatial orientation of the isothiocyanate group relative to the aromatic ring.
Lead optimization strategies for this compound would then involve synthesizing and testing new derivatives where these pharmacophoric features are systematically altered. For instance, the position and nature of the substituent on the phenyl ring could be varied to probe the electronic and steric requirements of the binding site. Similarly, the length and flexibility of the alkyl chain connecting the phenyl ring and the isothiocyanate group can be modified to optimize the geometry of interaction with the target protein. Structure-activity relationship studies on arylalkyl isothiocyanates have demonstrated that the length of the alkyl chain can significantly impact biological activity. nih.govresearchgate.net
Computational approaches such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can further refine these models by correlating the 3D properties of the molecules with their biological activities. nih.gov This allows for the prediction of the activity of virtual compounds before their synthesis, thereby streamlining the drug discovery process.
Design and Synthesis of Advanced Analogs with Tailored Bioactivity
Building upon the insights from SAR and pharmacophore modeling, the design and synthesis of advanced analogs of this compound aim to create molecules with tailored biological activities. This involves targeted chemical modifications to improve specific properties of the parent compound.
To enhance the selectivity and potency of this compound, medicinal chemists can introduce various structural modifications. These modifications are guided by the goal of optimizing interactions with the intended biological target while minimizing off-target effects.
Key strategies include:
Alkyl Chain Modification: Altering the length of the ethyl chain to a propyl or butyl chain can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding. Studies on other arylalkyl isothiocyanates have shown that longer alkyl chains can lead to increased inhibitory potency. nih.gov
Bioisosteric Replacement: Replacing the chloro group with other halogens (e.g., bromine, fluorine) or a trifluoromethyl group can fine-tune the steric and electronic profile of the molecule, potentially leading to improved activity and pharmacokinetic properties.
The following table summarizes potential modifications and their rationale:
| Modification Site | Proposed Change | Rationale for Enhanced Selectivity and Potency |
| Aromatic Ring | Substitution with electron-withdrawing groups (e.g., -CF3) | May enhance the electrophilicity of the isothiocyanate group, leading to more efficient target engagement. |
| Substitution with electron-donating groups (e.g., -OCH3) | Could alter the binding mode and improve interactions with specific amino acid residues in the target protein. | |
| Alkyl Linker | Increase chain length (e.g., propyl, butyl) | May allow for deeper penetration into a hydrophobic binding pocket and optimize the orientation of the isothiocyanate. nih.gov |
| Introduction of rigidity (e.g., double bond) | Can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding. | |
| Isothiocyanate | Replacement with other electrophilic groups | Could alter the reaction mechanism with the target, potentially leading to a different biological profile. |
A significant challenge with many isothiocyanates is their limited aqueous solubility and potential for poor bioavailability. bohrium.comnih.gov Pro-drug strategies offer a viable approach to overcome these limitations. A pro-drug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.
For this compound, a pro-drug could be designed by temporarily masking the reactive isothiocyanate group. For instance, the isothiocyanate could be conjugated with a hydrophilic moiety, such as a sugar or an amino acid, through a cleavable linker. This would increase the water solubility of the compound, facilitating its absorption. Once absorbed, endogenous enzymes would cleave the linker, releasing the active this compound at the site of action.
Research on other isothiocyanates has demonstrated the feasibility of this approach. Pro-drugs of certain isothiocyanates have been synthesized to improve their stability and solubility, showing release of the active compound under physiological conditions. nih.gov
Considerations for bioavailability enhancement also include optimizing the lipophilicity of the analogs. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and rapid metabolism. Therefore, a balance must be struck to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.
The following table outlines potential pro-drug strategies:
| Pro-drug Approach | Carrier Moiety | Expected Advantage |
| Increased Hydrophilicity | Glucose, Amino Acids | Enhanced aqueous solubility and improved oral absorption. |
| Targeted Delivery | Specific peptides or antibodies | Potential for targeted release of the active compound at the desired site of action. |
| Controlled Release | Biodegradable polymers | Sustained release of the drug over time, potentially reducing dosing frequency. |
By employing these advanced molecular design strategies, researchers can systematically refine the structure of this compound to develop novel analogs with superior therapeutic profiles.
Advanced Spectroscopic and Computational Characterization Research
Research in Advanced Spectroscopic Methodologies for Structural Elucidation and Dynamics
Advanced spectroscopic techniques are indispensable for the detailed characterization of 1-Chloro-4-(2-isothiocyanatoethyl)benzene, providing empirical data on its molecular structure, conformation, and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure and probing the conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
¹H NMR Analysis: The proton spectrum is expected to show distinct signals for the aromatic and ethyl protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of an AA'BB' spin system. The ethyl bridge (-CH₂-CH₂-) would present as two triplets, with the methylene (B1212753) group adjacent to the benzene ring appearing further downfield than the methylene group attached to the isothiocyanate group due to the deshielding effect of the aromatic ring.
¹³C NMR Analysis: The carbon spectrum would complement the proton data, showing signals for the two unique aromatic carbons (ipso- and ortho/meta- to the substituents), the two distinct ethyl carbons, and the characteristic carbon of the isothiocyanate (-NCS) group, which typically resonates around δ 130-140 ppm. rsc.org
Conformational Dynamics: NMR is particularly powerful for studying the dynamic behavior of flexible molecules in solution. copernicus.org For this compound, rotation around the single bonds of the ethyl linker can lead to different rotational isomers (rotamers). NMR line-shape analysis can reveal whether the exchange between these conformers is fast or slow on the NMR timescale. copernicus.org In cases of slow exchange, separate signals for each conformer might be observed, allowing for the determination of their relative populations. copernicus.org For faster exchange, the spectrum shows population-weighted average signals, and information about the rotational energy barriers can be extracted from variable-temperature NMR experiments. copernicus.org
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (ortho to -CH₂CH₂NCS) | ~7.2-7.4 | Doublet |
| ¹H | Aromatic (ortho to -Cl) | ~7.3-7.5 | Doublet |
| ¹H | -CH₂-Ar | ~2.9-3.1 | Triplet |
| ¹H | -CH₂-NCS | ~3.6-3.8 | Triplet |
| ¹³C | -N=C=S | ~130-140 | Characteristic isothiocyanate signal. rsc.org |
| ¹³C | Aromatic (C-Cl) | ~132-134 | |
| ¹³C | Aromatic (C-CH₂) | ~138-140 | |
| ¹³C | Aromatic (CH) | ~128-130 | Signals for the two types of CH carbons. |
| ¹³C | -CH₂-Ar | ~35 | |
| ¹³C | -CH₂-NCS | ~45 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes.
The IR spectrum is dominated by a very strong and sharp absorption band between 2000 and 2200 cm⁻¹, which is the characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. nist.gov This band is a definitive marker for the presence of this group.
Other significant vibrational modes include:
Aromatic C-H Stretching: Weak to moderate bands appearing above 3000 cm⁻¹. materialsciencejournal.org
Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the methylene groups in the ethyl chain. materialsciencejournal.org
Aromatic C=C Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. nih.gov
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds appear in the 1000-1300 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. materialsciencejournal.org
C-Cl Stretching: A moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds that are often weak in the IR spectrum. The symmetric stretch of the benzene ring (breathing mode) is typically strong in the Raman spectrum. materialsciencejournal.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=S | 2000 - 2200 | Very Strong (IR) |
| C-H Stretch | Aromatic | 3000 - 3100 | Weak-Medium |
| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-H Out-of-Plane Bend | Aromatic | 800 - 850 | Strong (IR) |
| C-Cl Stretch | Aromatic C-Cl | 700 - 800 | Medium-Strong |
Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals, M⁺˙ and (M+2)⁺˙, with a relative intensity ratio of about 3:1.
The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this compound are expected to include:
Benzylic Cleavage: The bond between the two ethyl carbons is susceptible to cleavage. This would result in the formation of a stable chlorobenzyl cation (m/z 125/127) or a related tropylium-type ion after rearrangement (m/z 91), which is a very common fragment for alkylbenzene derivatives. youtube.com
Loss of the Isothiocyanate Group: Cleavage of the C-N bond can lead to the loss of the ·NCS radical.
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the ethyl group can occur.
Loss of Small Neutral Molecules: Fragmentation may also involve the loss of small, stable neutral molecules like HCl. miamioh.edu
These fragmentation pathways are essential for structural confirmation and for identifying the compound in complex mixtures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 199 | 201 | [C₉H₈ClNS]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | 127 | [C₇H₆Cl]⁺ | Benzylic cleavage and loss of CH₂NCS |
| 91 | - | [C₇H₇]⁺ | Rearrangement (Tropylium ion) from chlorobenzyl cation |
| 141 | 143 | [C₈H₈Cl]⁺ | Loss of ·NCS radical |
Quantum Chemical and Molecular Modeling Studies
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of the molecule's electronic properties, structure, and reactivity.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of molecules. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G**, can be employed to determine various molecular properties. researchgate.net
Electronic Structure: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Reactivity Prediction: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For this compound, the electron-rich regions are expected around the electronegative chlorine and sulfur atoms, while the isothiocyanate carbon is a primary electrophilic site.
Spectroscopic Prediction: DFT is also used to calculate theoretical vibrational frequencies. These computed frequencies, when properly scaled, show excellent agreement with experimental IR and Raman spectra, aiding in the precise assignment of observed spectral bands to specific molecular vibrations. researchgate.net
Computational methods are essential for exploring the conformational landscape of this compound. The molecule's flexibility arises from the single bonds in the ethyl linker.
Geometric Optimization: The first step in computational analysis is to perform a geometric optimization to find the molecule's lowest energy structure (or structures). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
Molecular Dynamics Simulations for Ligand-Protein Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the reactivity of the isothiocyanate group provides a strong basis for predicting its interactions with proteins. Isothiocyanates are known to be electrophiles, with the carbon atom of the -N=C=S group being susceptible to nucleophilic attack. mostwiedzy.pl In a biological context, this makes them reactive towards the side chains of certain amino acids.
MD simulations of other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have shed light on their mechanisms of action. researchgate.net These studies often reveal that the isothiocyanate moiety can form covalent bonds with nucleophilic residues, particularly the thiol group of cysteine. nih.gov This interaction is a key aspect of the biological activity of many isothiocyanates. For instance, studies have shown that isothiocyanates can inhibit enzymes by binding to their active sites. Benzyl (B1604629) isothiocyanate (BITC) and PEITC have been shown to inhibit yeast and human glutathione (B108866) reductase by forming a monobenzyl thiocarbamoyl adduct with a cysteine residue at the active site. nih.gov
A hypothetical MD simulation of this compound interacting with a protein would likely focus on several key aspects:
Binding Pose and Initial Interactions: The simulation would first explore the initial non-covalent binding of the molecule to the protein. This would involve identifying potential binding pockets and the role of the chlorophenyl and ethyl groups in establishing initial hydrophobic and van der Waals interactions.
Covalent Bond Formation: The primary focus would then shift to the covalent modification of a nearby nucleophilic residue, most likely a cysteine. The simulation would model the reaction pathway and calculate the energy barriers for the formation of a thiocarbamate linkage.
Conformational Changes: Upon covalent binding, the protein's conformation may be altered. MD simulations can track these changes in the protein's secondary and tertiary structure, which can explain the modulation of the protein's function. youtube.com
Solvent Effects: The role of water molecules in mediating the interaction and stabilizing the final complex would also be a critical component of the simulation.
The insights from such simulations are invaluable for understanding the molecular basis of the biological activity of this compound and for the rational design of new therapeutic agents. mdpi.comresearchgate.net
Interactive Data Table: Key Parameters in a Hypothetical MD Simulation of this compound with a Target Protein
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a specific Hirshfeld surface analysis for this compound has not been reported, studies on related aromatic and isothiocyanate-containing compounds provide a clear indication of the expected interactions. nih.govmdpi.com
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. This surface can then be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following key intermolecular contacts:
H···H Contacts: These are generally the most abundant interactions and appear as a large, diffuse region in the 2D fingerprint plot.
Cl···H/H···Cl Contacts: The chlorine atom is a potential hydrogen bond acceptor, leading to weak C-H···Cl interactions.
S···H/H···S Contacts: The sulfur atom of the isothiocyanate group can also participate in weak hydrogen bonding with nearby hydrogen atoms.
N···H/H···N Contacts: The nitrogen atom of the isothiocyanate group can act as a hydrogen bond acceptor.
π···π Stacking: The presence of the benzene ring suggests the possibility of π···π stacking interactions between adjacent molecules, which would be visible as characteristic patterns in the Hirshfeld surface analysis.
The relative contributions of these interactions can be quantified from the 2D fingerprint plots derived from the Hirshfeld surface. This information is crucial for understanding the crystal packing, polymorphism, and physical properties of the compound.
Interactive Data Table: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
Theoretical Studies on Interactions with Nanomaterials and Biological Environments
Theoretical and computational studies are instrumental in predicting and understanding the interactions of molecules like this compound with nanomaterials and within complex biological environments.
Interactions with Nanomaterials
The isothiocyanate group is a versatile functional group for the surface modification of nanomaterials. Theoretical studies can model the attachment of this compound to various nanoparticles, such as silica (B1680970), gold, or polymeric nanoparticles. mdpi.comnih.gov
For instance, isothiocyanate-functionalized mesoporous silica nanoparticles have been synthesized, demonstrating the chemical stability and reactivity of the isothiocyanate group for further surface modifications. mdpi.commdpi.com Computational models can be used to:
Predict Binding Geometries: Determine the most stable orientation and binding mode of the molecule on the nanoparticle surface.
Calculate Binding Energies: Quantify the strength of the interaction between the molecule and the nanomaterial.
Simulate Drug Release: In the context of drug delivery systems, theoretical models can simulate the release of encapsulated drugs from isothiocyanate-functionalized nanoparticles under different physiological conditions. mdpi.com
The chlorophenyl group can also contribute to the interaction with nanomaterials through hydrophobic or π-stacking interactions, depending on the nature of the nanoparticle surface.
Interactions in Biological Environments
In a biological environment, theoretical studies can provide insights into the behavior of this compound at a molecular level. A key aspect of the biological activity of isothiocyanates is their interaction with glutathione (GSH), a major intracellular antioxidant. mostwiedzy.pl The electrophilic carbon of the isothiocyanate group readily reacts with the nucleophilic thiol group of GSH, forming a dithiocarbamate (B8719985) conjugate. mostwiedzy.pl This reaction can be modeled computationally to understand its kinetics and thermodynamics.
Interactive Data Table: Theoretical Approaches for Studying Interactions of this compound
Pharmaceutical and Biomedical Applications of 1 Chloro 4 2 Isothiocyanatoethyl Benzene Derivatives
Potential as Drug Candidates in Disease Management
The structural features of 1-Chloro-4-(2-isothiocyanatoethyl)benzene and its analogs make them promising scaffolds for the development of therapeutic agents for a range of diseases.
Development of Anticancer Therapeutics
Isothiocyanates, including derivatives structurally related to this compound, have demonstrated significant potential as anticancer agents. chemrxiv.orgnih.gov Their mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways critical to cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net
Research has shown that ITCs can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines. mdpi.com One of the key mechanisms is the modulation of detoxification pathways. ITCs can influence phase I and phase II biotransformation enzymes, which are involved in metabolizing and eliminating carcinogens. oregonstate.edufrontiersin.org Specifically, they can inhibit phase I enzymes that activate procarcinogens and induce phase II enzymes that detoxify harmful substances. frontiersin.orgnih.gov
Furthermore, ITCs have been shown to affect critical cellular signaling pathways that are often dysregulated in cancer, such as the PI3K, MAPK, and NF-κB pathways. nih.gov For instance, phenethyl isothiocyanate (PEITC), a closely related compound, is a dual activator of the transcription factors NRF2 and HSF1, which are involved in cellular protection against oxidative stress and protein damage. nih.gov The anti-proliferative and pro-apoptotic effects of ITCs have been observed across several types of cancers in preclinical studies. nih.govmdpi.com The combination of a thiazolidinone moiety with a chloro-substituted phenylpropenylidene fragment, structurally related to the backbone of this compound, has been identified as a key requirement for achieving significant anticancer effects. nih.gov
Table 1: Examples of Anticancer Activity of Isothiocyanate-Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Thiazolidinone-Ciminalum Hybrids | Leukemia (SR) | High antimitotic activity | nih.gov |
| Phenethyl Isothiocyanate (PEITC) | Various | Inhibition of cell proliferation, induction of apoptosis and autophagy | mdpi.com |
| Benzodithiazine Derivatives | Leukemia (SR) | High activity and selectivity | nih.gov |
| Benzenesulfonylguanidines | Colon Cancer (HCT-116) | Pro-apoptotic activity, growth inhibition | mdpi.com |
Agents for Antimicrobial Therapy
The isothiocyanate functional group is a key determinant of the antimicrobial properties observed in this class of compounds. doaj.orgresearchgate.net Isothiocyanates have demonstrated broad-spectrum activity against a variety of human pathogens, including bacteria and fungi. nih.govsemanticscholar.org Aromatic ITCs, such as those derived from this compound, are thought to be particularly effective due to their ability to cross bacterial membrane structures. nih.gov
The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes. The electrophilic nature of the ITC group allows it to react with sulfhydryl groups of proteins, thereby inactivating critical enzymes and disrupting cellular function. semanticscholar.org Studies have shown that ITCs can be effective against even antibiotic-resistant bacterial strains. doaj.orgresearchgate.net For example, phenethyl isothiocyanate (PEITC) has been shown to act as a potential bactericidal compound against gastrointestinal pathogens like Helicobacter pylori by disrupting the plasma membrane and dysregulating enzymatic machinery. mdpi.com The antimicrobial activity of ITCs against both foodborne and plant pathogens is well-documented, and research is increasingly focusing on their potential against human pathogens. doaj.orgnih.gov
Table 2: Antimicrobial Spectrum of Isothiocyanates
| Pathogen Type | Examples | General Efficacy of ITCs | Reference |
|---|---|---|---|
| Bacteria | Helicobacter pylori, Pseudomonas aeruginosa | Effective, including against resistant phenotypes | researchgate.netnih.gov |
| Fungi | Various | Documented antifungal activity | mdpi.com |
Modulators of Metabolic Pathways (e.g., Trimethylamine Inhibition)
Isothiocyanates are recognized for their ability to modulate various metabolic pathways. nih.gov While specific research on this compound's effect on trimethylamine (TMA) is not extensively detailed in the provided results, the broader class of ITCs influences energy metabolism and other cellular processes. For instance, allyl isothiocyanate has been shown to affect energy metabolism through the activation of TRP channels. kyoto-u.ac.jp
ITCs can modulate the activity of key signaling pathways like the AMPK-mTORC1-S6K1 pathway, which is central to cellular energy homeostasis, protein synthesis, and autophagy. nih.gov By inducing autophagy and inhibiting protein synthesis, ITCs can protect cells from the accumulation of harmful protein aggregates. nih.gov This modulation of fundamental metabolic processes underscores their potential therapeutic applications in metabolic syndrome and neurodegenerative diseases. frontiersin.orgnih.gov
Conjugation Strategies for Targeted Delivery and Enhanced Efficacy
To improve the therapeutic index of isothiocyanate derivatives, conjugation strategies are being explored. These strategies aim to deliver the active compound specifically to the target site, such as a tumor, thereby increasing efficacy and reducing potential systemic toxicity. nih.gov
One approach involves conjugating the isothiocyanate molecule to a targeting moiety, like a monoclonal antibody or a specific ligand for a receptor overexpressed on cancer cells. nih.govresearchgate.net For example, an isothiocyanate-trigalactose derivative was designed for direct coupling to proteins like monoclonal antibodies to facilitate liver uptake via the galactose receptor, which can help control blood clearance. nih.gov Another strategy involves encapsulating ITCs into nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA). These nanoparticles can then be functionalized with antibodies, like an anti-EGFR antibody, to specifically target cancer cells that overexpress the corresponding receptor. researchgate.net Such targeted delivery systems have been shown to enhance the anticancer properties of the encapsulated ITC compared to the free compound. researchgate.net The isothiocyanate group itself can also be used as a chemical handle to attach the molecule to carrier systems. nih.gov
Pharmacokinetics and Biotransformation Research
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives is crucial for their development as drugs. nih.gov
Metabolite Identification and Enzyme Pathways
Upon absorption, isothiocyanates are primarily metabolized through the mercapturic acid pathway. oregonstate.edunih.govnih.gov This process begins with the conjugation of the isothiocyanate to glutathione (B108866) (GSH), a reaction that can occur spontaneously but is often catalyzed by glutathione S-transferase (GST) enzymes. nih.govnih.gov This initial conjugate is then sequentially broken down by other enzymes. First, γ-glutamyltranspeptidase and then cysteinylglycinase act on the conjugate to form a cysteine conjugate. nih.gov Finally, this is acetylated by an N-acetyltransferase to form the final N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid derivative. nih.govnih.gov These water-soluble metabolites are then readily excreted in the urine. researchgate.netoregonstate.edu
The liver plays a central role in this detoxification process due to its high concentration of GSH and significant GST activity. frontiersin.org In addition to the mercapturic acid pathway, ITCs are also known to interact with and modulate cytochrome P450 (CYP) enzymes, which are key players in phase I metabolism. nih.gov The specific pharmacokinetic profile, including peak blood concentration and elimination half-life, can vary significantly depending on the chemical structure of the ITC, as demonstrated in comparative studies between phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHITC). nih.gov
Table 3: Key Enzymes in Isothiocyanate Biotransformation
| Enzyme/Pathway | Role in Metabolism | Reference |
|---|---|---|
| Mercapturic Acid Pathway | Primary metabolic route for ITC detoxification and excretion | nih.govnih.gov |
| Glutathione S-Transferases (GSTs) | Catalyze the initial conjugation of ITCs with glutathione | oregonstate.edunih.gov |
| γ-Glutamyltranspeptidase | Involved in the breakdown of the glutathione conjugate | nih.gov |
| Cysteinylglycinase | Further processes the conjugate towards the cysteine derivative | nih.gov |
| N-Acetyltransferase | Catalyzes the final step to form the N-acetylcysteine (NAC) conjugate | nih.gov |
| Cytochrome P450 (CYP) Enzymes | Involved in Phase I metabolism; activity can be inhibited by ITCs | frontiersin.orgnih.gov |
Systemic Distribution and Elimination Profiles
Following administration, isothiocyanates are generally well-absorbed. For instance, studies in rats have shown that PEITC has high oral bioavailability, estimated to be between 93% and 115%. nih.govproquest.com This suggests that a significant portion of the administered dose reaches the systemic circulation.
Once in the bloodstream, these compounds and their metabolites are distributed to various tissues. In studies with radiolabeled PEITC in rats, radioactivity was detected in several organs, including the liver, lungs, and kidneys. nih.gov Notably, in the lungs, a target tissue for some isothiocyanates, the elimination half-life of radiolabeled PEITC and its metabolites was found to be more than double that in the blood, indicating a degree of tissue retention. nih.govnih.gov
The metabolism of isothiocyanates primarily occurs via the mercapturic acid pathway. oregonstate.edu This involves conjugation with glutathione, followed by a series of enzymatic conversions to cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are then excreted. oregonstate.edu For PEITC, the major urinary metabolite has been identified as an N-acetylcysteine conjugate, with a smaller amount excreted as a cyclic mercaptopyruvic acid conjugate. nih.gov
Elimination of isothiocyanate derivatives occurs predominantly through the kidneys via urine. In rats administered PEITC, a large percentage of the dose is excreted in the urine. For example, one study reported that approximately 88.7% of the administered dose of radiolabeled PEITC was recovered in the urine within 48 hours, with about 9.9% found in the feces. nih.gov The elimination from the blood can be relatively rapid, with the elimination half-life of total carbon-14 from radiolabeled PEITC in rat blood being approximately 21.7 hours. nih.gov
Interactive Data Tables
Below are tables summarizing pharmacokinetic parameters and tissue distribution for phenethyl isothiocyanate (PEITC) in rats, which may serve as an analogue for this compound.
Table 1: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC) in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 93% - 115% | nih.govproquest.com |
| Clearance (Cl) | 0.70 ± 0.17 L/h/kg | nih.govproquest.com |
| Apparent Volume of Distribution (Vss) | 1.94 ± 0.42 L/kg | nih.govproquest.com |
| Elimination Half-life (blood, total ¹⁴C) | 21.7 hours | nih.gov |
| Serum Protein Binding (free fraction) | 0.019 | nih.govproquest.com |
Table 2: Tissue Distribution and Excretion of Phenethyl Isothiocyanate (PEITC) and its Metabolites in Rats (48 hours post-administration)
Challenges and Future Directions in Research
Overcoming Synthetic Hurdles for Scalable and Sustainable Production
The advancement of 1-Chloro-4-(2-isothiocyanatoethyl)benzene from a laboratory curiosity to a viable therapeutic agent is contingent upon the development of efficient, scalable, and environmentally sustainable synthetic methodologies.
Current Synthetic Challenges: Traditional synthesis of aryl isothiocyanates often involves hazardous reagents such as thiophosgene, which is highly toxic and poses significant handling and disposal risks. nih.gov While alternative, safer desulfurization agents like triphosgene (B27547) have been introduced, they still present safety concerns. nih.gov The synthesis of isothiocyanates from primary amines via dithiocarbamate (B8719985) salts is a common route, but the efficiency can be substrate-dependent. nih.govchemrxiv.org Specifically, the presence of an electron-withdrawing group like chlorine on the benzene (B151609) ring of this compound can influence the reactivity of the precursor amine, potentially complicating the synthesis and requiring tailored reaction conditions. chemrxiv.org
Future Directions in Synthesis: Future research is focused on developing "green" and scalable synthetic routes. This includes:
Novel Catalytic Systems: Exploring new catalysts, such as photoredox catalysts, that can facilitate the synthesis under milder conditions and broaden the substrate scope to include electron-deficient anilines. chemrxiv.org
Sustainable Methodologies: Investigating innovative extraction and production processes from natural precursors where applicable. For instance, methods using aqueous micellar systems are being developed for the sustainable extraction of related compounds like PEITC from plant by-products, offering a cost-effective and environmentally low-impact alternative. nih.govresearchgate.net Although this compound is a synthetic compound, the principles of green chemistry from these extraction methods can inspire more sustainable synthetic pathways.
Flow Chemistry: Implementing continuous flow chemistry processes could offer better control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate easier scaling-up of production compared to traditional batch processes.
Addressing Selectivity and Off-Target Effects in Complex Biological Systems
A primary challenge for isothiocyanates, including this compound, is their inherent reactivity. The electrophilic isothiocyanate group can react with nucleophilic residues, particularly cysteine thiols on proteins. nih.govnih.gov This reactivity is fundamental to its biological activity but also creates a significant risk of off-target effects and a lack of selectivity.
The Selectivity Problem: Isothiocyanates are known to modulate a wide array of biological pathways, including those involved in apoptosis, cell cycle regulation, and inflammation. nih.govnih.govnih.gov This broad activity profile suggests that they may interact with numerous proteins, leading to unintended consequences in a complex biological system. nih.gov While this polypharmacology can be beneficial in some contexts, it complicates the development of a targeted therapeutic with a predictable and safe profile. Several studies have noted the potential for both anti-carcinogenic and, under certain conditions, pro-carcinogenic effects of isothiocyanates, highlighting the need for a deeper understanding of their dose-dependent and context-specific activities. mdpi.com
Future Research Focus: Addressing the selectivity challenge is paramount for the clinical development of this compound. Future research will need to:
Identify Specific Molecular Targets: Employ advanced proteomic techniques to comprehensively map the protein interaction landscape of this compound. Identifying the specific, high-affinity targets responsible for its desired therapeutic effects versus its off-target interactions is crucial. nih.gov
Structure-Activity Relationship (SAR) Studies: Conduct detailed SAR studies to understand how modifications to the chemical structure, including the position and nature of the halogen substituent, affect target selectivity and reactivity. This could guide the design of next-generation analogues with improved target specificity. nih.gov
Elucidate Context-Dependent Effects: Investigate how the cellular redox environment and the specific genetic background of target cells influence the compound's activity and off-target profile.
Advancements in Computational Predictive Models for Drug Discovery
The resurgence of interest in covalent inhibitors has spurred the development of sophisticated computational tools to aid in their design and optimization. nih.govnih.gov These in silico methods are becoming indispensable for predicting the behavior of reactive compounds like this compound, thereby accelerating the drug discovery process.
Current Computational Approaches:
Covalent Docking: Specialized docking algorithms are used to model the formation of the covalent bond between the isothiocyanate "warhead" and its target protein, predicting the binding pose of the modified complex. nih.govresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can model the reaction mechanism of covalent modification, providing insights into the reactivity and stability of the covalent adduct. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict various properties, including inhibitory activity against specific targets and potential interactions with metabolic enzymes like cytochrome P450 (CYP), which is crucial for predicting drug-drug interactions. mdpi.comeurekaselect.com
Future Directions in Computational Modeling: The predictive power of computational models is continually improving. Future advancements are expected in:
Enhanced Prediction of Reactivity: Developing more accurate models that can predict the reactivity of the electrophilic isothiocyanate group towards specific nucleophilic amino acids within the proteome, helping to forecast potential off-target reactions. nih.gov
Integrating 'Omics' Data: Combining structural modeling with large-scale experimental data from proteomics and genomics to build more comprehensive and predictive models of a drug's cellular effects. nih.gov
Mechanism-Based Design: Shifting from simple binding prediction to the rational, mechanism-based design of targeted covalent inhibitors, where computational tools guide the optimization of both non-covalent binding affinity and the chemical reactivity of the warhead for improved selectivity and efficacy. acs.orgwikipedia.org
Exploration of Novel Therapeutic Targets and Mechanisms of Action
Research on the parent compound, PEITC, has revealed a multitude of anti-cancer mechanisms, including the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis. nih.govfrontiersin.orgacs.org However, the precise molecular targets and the full spectrum of mechanisms for this compound remain to be fully elucidated.
Beyond Known Mechanisms: While the compound likely shares many mechanisms with PEITC, the chloro-substituent may alter its electronic properties, lipophilicity, and steric profile, potentially leading to a unique set of biological activities and targets. Recent research into isothiocyanates has uncovered novel mechanisms that warrant investigation for this specific analogue. These include:
Modulation of the Tumor Microenvironment: The ability to influence the complex ecosystem of a tumor, including immune cells and signaling molecules. uea.ac.uknih.gov
Inhibition of Cancer Stem Cells: Targeting the subpopulation of cancer cells responsible for tumor initiation, metastasis, and recurrence. uea.ac.uknih.gov
Rearrangement of Energy Metabolism: Interfering with the metabolic pathways that cancer cells exploit for rapid growth, such as glycolysis. mdpi.comnih.gov
Inhibition of Deubiquitinating Enzymes (DUBs): Computational and biochemical studies have shown that PEITC can inhibit proteasomal DUBs like USP14 and UCHL5, leading to an accumulation of ubiquitinated proteins and apoptosis. nih.gov
Future Research Imperatives: A key future direction is to move beyond characterizing broad cellular effects and pinpoint the specific molecular interactions driving the therapeutic potential of this compound. This will involve:
Target Deconvolution: Using chemical biology and systems biology approaches to identify the direct binding partners of the compound in cancer cells.
Pathway Analysis: Investigating its impact on novel signaling pathways implicated in cancer progression that may not be modulated by other isothiocyanates.
Exploring New Therapeutic Areas: Based on its mechanistic profile, exploring its potential utility beyond cancer, for instance, in inflammatory or neurodegenerative diseases where similar pathways are dysregulated.
Integration with Nanotechnology and Advanced Drug Delivery Systems
A significant barrier to the clinical application of many isothiocyanates is their challenging physicochemical properties, which can include low aqueous solubility, poor stability, and limited bioavailability. researchgate.netnih.govresearchgate.net Nanotechnology offers a powerful platform to overcome these limitations and enhance the therapeutic efficacy of this compound.
Challenges in Delivery: The hydrophobic nature and chemical reactivity of isothiocyanates can lead to rapid metabolism and clearance, making it difficult to achieve sustained, therapeutic concentrations at the target site. nih.gov This necessitates the development of advanced drug delivery systems to protect the compound, improve its pharmacokinetic profile, and enable targeted delivery.
Future Directions in Nanodelivery: Integrating this compound with nanotechnology is a promising avenue for future research. Key areas of exploration include:
Development of Nanocarriers: Encapsulating the compound in various types of nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. researchgate.netnih.gov These systems can improve solubility, protect the isothiocyanate group from premature reactions, and enhance stability in circulation. nih.govresearchgate.net
Targeted Delivery: Functionalizing the surface of these nanocarriers with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells. This would concentrate the drug at the tumor site, increasing its efficacy while minimizing exposure and potential damage to healthy tissues. nih.gov
Controlled Release Systems: Designing "smart" delivery systems, such as hydrogels or nanoparticles, that release the active compound in a controlled manner in response to specific stimuli within the tumor microenvironment (e.g., lower pH, specific enzymes). xiahepublishing.comresearchgate.net
Combination Therapy: Co-encapsulating this compound with other conventional chemotherapeutic agents in a single nanocarrier to achieve synergistic effects and overcome drug resistance. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-chloro-4-(2-isothiocyanatoethyl)benzene, and how can reaction conditions be optimized?
The synthesis typically involves introducing the isothiocyanate group (-N=C=S) to a chlorinated benzene derivative. A plausible pathway includes:
- Step 1 : Alkylation of 4-chlorophenethylamine with thiophosgene or thiocyanate reagents under controlled pH (e.g., pH 8–9, buffered with NaHCO₃).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Optimization : Catalytic systems like photoredox catalysis (e.g., Ir(ppy)₃) may improve yield by stabilizing reactive intermediates, as seen in analogous fluorination reactions . Monitor reaction progress using TLC or HPLC to avoid over-functionalization.
Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?
Key characterization methods include:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with structurally similar compounds. For example, the ethyl-isothiocyanate moiety will show distinct shifts: ~δ 3.6–4.0 ppm (CH₂ adjacent to N=C=S) in ¹H-NMR and δ 120–130 ppm (N=C=S carbon) in ¹³C-NMR .
- FT-IR : Confirm the isothiocyanate group via absorbance at ~2050–2150 cm⁻¹ (N=C=S stretching) .
- Mass Spectrometry : Use HRMS (ESI or EI) to verify the molecular ion ([M+H]⁺ or [M]⁺) and isotopic pattern consistent with Cl and S atoms .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Thermal Stability : Decomposition may occur above 80°C; store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : The isothiocyanate group hydrolyzes in aqueous media. Use anhydrous solvents (e.g., dry DMF or THF) for reactions .
- Long-Term Storage : Under nitrogen atmosphere, with desiccants (e.g., molecular sieves), to avoid oxidation or moisture ingress .
Advanced Research Questions
Q. How does the reactivity of the isothiocyanate group in this compound compare to analogous aryl isothiocyanates?
The ethyl spacer between the benzene ring and the isothiocyanate group reduces steric hindrance, enhancing nucleophilic attack (e.g., by amines or thiols) compared to directly substituted aryl isothiocyanates. Kinetic studies using UV-Vis spectroscopy (tracking N=C=S consumption) reveal a 1.5× faster reaction rate with n-butylamine than 4-chlorophenyl isocyanate . However, electronic effects from the chloro substituent may reduce electrophilicity relative to non-halogenated analogs .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Conflicting NMR signals (e.g., overlapping peaks for ethyl or aromatic protons) can arise due to dynamic processes or solvent effects. Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, crystalline hydrates of related chlorinated benzene derivatives (e.g., 1-chloro-4-(ß-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene) have clarified proton environments in similar systems . Pair crystallography with variable-temperature NMR (e.g., 100–298 K) to probe conformational flexibility .
Q. What strategies mitigate side reactions during functionalization of the isothiocyanate group?
- Protection-Deprotection : Temporarily mask the isothiocyanate with thiophilic reagents (e.g., boronic acids) during multi-step syntheses .
- Catalytic Control : Use transition metals (e.g., Pd or Cu) to direct coupling reactions selectively. For example, semi-hydrogenation of alkynes with chromium catalysts minimizes over-reduction in analogous systems .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, reducing thiourea or urea byproducts .
Q. How can computational modeling predict environmental or biological interactions of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrophilicity (via Fukui indices) and predict sites for metabolic oxidation .
- Molecular Dynamics : Simulate interactions with biomacromolecules (e.g., albumin) to assess binding affinity and potential toxicity .
- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life and bioaccumulation factors, leveraging data from chlorinated benzene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
